3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
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Overview
Description
3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a complex organic compound with a unique structure that includes a xanthene core, a hydroxy group, and a substituted benzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the xanthene core can be reduced to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted benzyl ethers.
Scientific Research Applications
3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The substituted benzyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one: Unique due to the presence of both bromine and fluorine substituents.
3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.
3-[(4-bromo-2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one: Contains a chlorine substituent instead of fluorine, which may alter its chemical properties and applications.
Uniqueness
The combination of bromine and fluorine substituents in This compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H12BrFO4 |
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Molecular Weight |
415.2 g/mol |
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methoxy]-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C20H12BrFO4/c21-12-6-5-11(15(22)7-12)10-25-13-8-16(23)19-18(9-13)26-17-4-2-1-3-14(17)20(19)24/h1-9,23H,10H2 |
InChI Key |
YSNQATOZZOLENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=C(C=C(C=C4)Br)F)O |
Origin of Product |
United States |
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